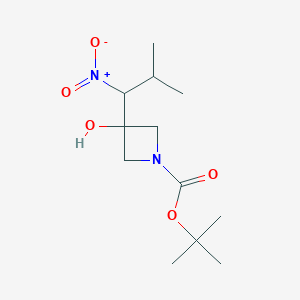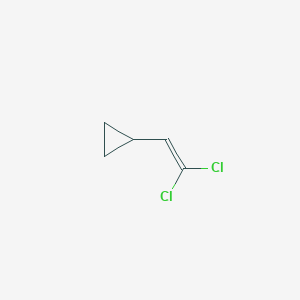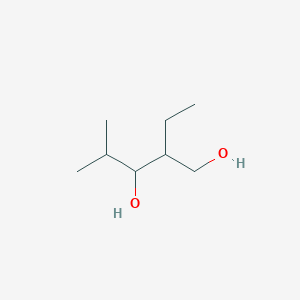![molecular formula C13H17NO5 B8254577 L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester](/img/structure/B8254577.png)
L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester is a chemical compound with the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol . It is a derivative of L-homoserine, an amino acid, and is often used in various chemical and biological research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester typically involves the protection of the amino group of L-homoserine followed by esterification. One common method includes the following steps:
Protection of the amino group: The amino group of L-homoserine is protected using a phenylmethoxycarbonyl (Cbz) group. This is achieved by reacting L-homoserine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Esterification: The protected L-homoserine is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale protection of the amino group using benzyl chloroformate.
- Esterification using methanol in the presence of an acid catalyst.
- Purification steps such as crystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The phenylmethoxycarbonyl (Cbz) group can be removed under hydrogenation conditions to yield L-homoserine.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base. For example, hydrochloric acid or sodium hydroxide can be used.
Deprotection: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas is a common method.
Major Products Formed
Hydrolysis: Produces L-homoserine and methanol.
Deprotection: Produces L-homoserine and benzyl alcohol.
Aplicaciones Científicas De Investigación
L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In studies involving amino acid metabolism and protein synthesis.
Medicine: As a precursor in the synthesis of pharmaceuticals and biologically active compounds.
Industry: In the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester involves its role as a protected amino acid derivative. The phenylmethoxycarbonyl (Cbz) group protects the amino group, allowing selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
L-Homoserine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester: Similar structure but with a phenylmethyl ester group instead of a methyl ester group.
L-Homoserine, N-[(tert-butoxycarbonyl)]-, methyl ester: Uses a tert-butoxycarbonyl (Boc) group for protection instead of a phenylmethoxycarbonyl (Cbz) group.
Uniqueness
L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester is unique due to its specific protection group (Cbz) and ester group (methyl ester), which provide distinct reactivity and stability compared to other similar compounds .
Propiedades
IUPAC Name |
methyl (2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-18-12(16)11(7-8-15)14-13(17)19-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3,(H,14,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXZHIGNNGLZSZ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCO)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCO)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B8254527.png)








![4-((2-Bromo-[1,1'-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde](/img/structure/B8254608.png)

